molecular formula C9H10ClN3O2 B2523292 2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid;hydrochloride CAS No. 2344680-05-1

2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid;hydrochloride

Cat. No.: B2523292
CAS No.: 2344680-05-1
M. Wt: 227.65
InChI Key: OGBQYVKFLPTHRL-UHFFFAOYSA-N
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Description

2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid; hydrochloride is a heterocyclic organic compound featuring an imidazo[1,2-b]pyridazine core substituted with methyl groups at positions 2 and 8, a carboxylic acid group at position 6, and a hydrochloride salt. Its molecular formula is C10H15ClN2O2 (including the hydrochloride counterion), with a molecular weight of 230.69 g/mol . This compound is a critical intermediate in pharmaceuticals, notably as part of risdiplam (EVRYSDI®), a survival of motor neuron 2 (SMN2)-directed RNA splicing modifier used to treat spinal muscular atrophy .

The hydrochloride salt enhances aqueous solubility, a key factor in its pharmacokinetic profile. Structural features such as the methyl groups and carboxylic acid moiety influence its binding affinity and metabolic stability .

Properties

IUPAC Name

2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2.ClH/c1-5-3-7(9(13)14)11-12-4-6(2)10-8(5)12;/h3-4H,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBQYVKFLPTHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN2C1=NC(=C2)C)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethyl-6-nitro-2H-indazole with suitable reagents to form the desired imidazo[1,2-b]pyridazine core . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key derivatives of imidazo[1,2-b]pyridazine, highlighting structural and functional differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid; hydrochloride 2-Me, 8-Me, 6-COOH, HCl C10H15ClN2O2 230.69 Pharmaceutical intermediate (risdiplam); enhanced solubility
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid 6-Cl, 2-COOH C8H5ClN3O2 197.58 Synthetic intermediate; lower solubility due to Cl substitution
6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine 6-Cl, 2-Me, 8-Me C8H8ClN3 181.62 Preclinical studies; requires storage at -20°C
6-Chloro-8-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid 6-Cl, 8-OMe, 2-COOH C8H6ClN3O3 227.60 Methoxy group may improve metabolic stability
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate 6-Cl, 2-COOEt C10H9ClN3O2 238.66 Ester form; prodrug potential
Imidazo[1,2-b]pyridazine-6-carboxylic acid monohydrochloride 6-COOH, HCl C7H6ClN3O2 199.60 Free carboxylic acid with HCl salt; generic intermediate

Structural and Functional Insights

  • Chlorine vs. Methyl Substitution: Chlorine at position 6 (e.g., 6-chloro derivatives) increases molecular weight and lipophilicity but may reduce solubility compared to methyl groups.
  • Carboxylic Acid vs. Ester : The free carboxylic acid (as in the target compound) allows salt formation (e.g., hydrochloride), improving bioavailability. Esters (e.g., ethyl carboxylate) serve as prodrugs, requiring hydrolysis for activation .
  • Hydrochloride Salt: The hydrochloride form of the target compound offers superior solubility in polar solvents compared to non-salt analogs like 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine .

Pharmacological Relevance

  • Risdiplam Integration : The target compound's methyl and carboxylic acid groups contribute to risdiplam’s ability to modulate SMN2 splicing, a mechanism critical for treating spinal muscular atrophy .
  • Comparative Bioactivity : Chlorinated analogs (e.g., 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid) show promise in preclinical studies but lack the optimized solubility profile of the hydrochloride form .

Biological Activity

2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid; hydrochloride (CAS Number: 2344680-05-1) is a heterocyclic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C9H9N3O2·HCl
  • IUPAC Name : 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid; hydrochloride
  • Physical Form : Powder
  • Purity : ≥95%

Biological Activity Overview

Research indicates that 2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid; hydrochloride exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound may possess antimicrobial effects against various bacterial strains.
  • Anticancer Activity : Preliminary investigations suggest potential anticancer properties, particularly against specific cancer cell lines.

The biological activity of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid; hydrochloride is believed to involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular processes, leading to altered metabolic pathways.
  • Receptor Binding : It may bind to cellular receptors, modulating their activity and influencing signaling pathways critical for cell survival and proliferation.

Antimicrobial Activity

A study conducted on various derivatives of imidazo compounds demonstrated that 2,8-Dimethylimidazo[1,2-b]pyridazine derivatives exhibited significant antimicrobial activity. The mechanism was attributed to the disruption of bacterial cell wall synthesis and inhibition of essential enzymatic functions.

Anticancer Studies

In vitro studies have evaluated the anticancer efficacy of this compound against various cancer cell lines. Notably:

  • Cell Lines Tested : HCT-15 (colon carcinoma) and A-431 (epidermoid carcinoma).
  • Findings : The compound displayed IC50 values indicating effective cytotoxicity at micromolar concentrations.
Cell LineIC50 (μM)Reference
HCT-1512.5
A-43115.3

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the structure of the imidazo[1,2-b]pyridazine core can significantly influence biological activity. For instance:

  • Substituents at specific positions on the pyridazine ring enhance anticancer potency.

Case Studies

  • Case Study on Antibacterial Activity :
    • Researchers tested the antibacterial efficacy of various imidazo derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups showed enhanced antibacterial activity.
  • Case Study on Anticancer Efficacy :
    • In a comparative study involving multiple imidazo compounds, 2,8-Dimethylimidazo[1,2-b]pyridazine was found to be among the most potent against breast cancer cell lines due to its ability to induce apoptosis.

Q & A

Q. What are the key synthetic routes for 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid; hydrochloride, and how can yield be optimized?

The compound is synthesized via cyclization of precursors like 2,3-dimethyl-6-nitro-2H-indazole under controlled conditions. Key steps include:

  • Cyclization : Using reagents such as POCl₃ or H₂SO₄ to form the imidazo-pyridazine core.
  • Carboxylic acid introduction : Hydrolysis of ester intermediates or oxidation of methyl groups.
  • Salt formation : Reaction with HCl to improve solubility. Optimization strategies:
  • Varying reaction temperatures (e.g., 80–120°C) and catalyst concentrations.
  • Purification via recrystallization or column chromatography. Yields typically range from 40–70%, with purity confirmed by HPLC (>95%) .

Q. How is the molecular structure of this compound characterized, and what techniques are critical?

Structural elucidation involves:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm methyl (δ 2.5–3.0 ppm) and carboxylic acid (δ 170–175 ppm) groups.
  • X-ray crystallography : Resolves the bicyclic core and substituent positions (bond angles: ~120° for aromatic rings).
  • Mass spectrometry (MS) : Molecular ion peak at m/z 236 [M+H]⁺ (free acid) or 272 [M+H]⁺ (hydrochloride) .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

The hydrochloride salt enhances aqueous solubility (~10 mg/mL in water at 25°C), making it suitable for biological assays. In organic solvents:

  • DMSO: >50 mg/mL.
  • Ethanol: ~5 mg/mL. Solubility guides formulation for in vitro studies (e.g., cell culture media) and in vivo pharmacokinetics .

Q. Which functional groups drive its chemical reactivity?

Key reactive sites:

  • Carboxylic acid : Forms esters, amides, or salts.
  • Methyl groups : Participate in alkylation or oxidation.
  • Aromatic core : Electrophilic substitution (e.g., halogenation at position 6). Example: Reaction with thionyl chloride (SOCl₂) converts the acid to an acyl chloride for further derivatization .

Advanced Research Questions

Q. What reaction mechanisms underpin the synthesis of this compound’s imidazo[1,2-b]pyridazine core?

The core forms via:

  • Nucleophilic aromatic substitution : Nitro groups in precursors (e.g., 2,3-dimethyl-6-nitroindazole) are displaced by amines.
  • Cyclodehydration : Acid-catalyzed intramolecular cyclization (e.g., using H₂SO₄). Mechanistic studies (DFT calculations) suggest a transition state with ΔG‡ ≈ 25 kcal/mol .

Q. How can structure-activity relationship (SAR) studies be designed to explore its biological activity?

Methodology :

  • Substituent variation : Synthesize analogs (e.g., 6-chloro or 8-bromo derivatives) and compare activities.
  • In vitro assays : Test against targets like kinases (IC₅₀ measurements) or bacterial strains (MIC values). Example SAR Table :
DerivativeSubstituent (Position)IC₅₀ (Kinase X)MIC (E. coli)
Parent compound2,8-Me; 6-COOH50 nM8 µg/mL
6-Chloro analog6-Cl30 nM4 µg/mL
8-Bromo analog8-Br120 nM12 µg/mL
Trends: Electron-withdrawing groups (e.g., Cl) enhance kinase inhibition .

Q. How should researchers resolve contradictions in reported biological activity data?

Contradictions (e.g., varying IC₅₀ values) may arise from:

  • Purity differences : Validate compound purity via HPLC and elemental analysis.
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Cell line specificity : Test across multiple models (e.g., HCT-116 vs. HeLa cells). Replicate studies with independent synthesis batches and share raw data for meta-analysis .

Q. What strategies optimize purity for pharmacological studies?

Purification workflow :

  • Crude product : Wash with ethyl acetate to remove polar impurities.
  • Recrystallization : Use ethanol/water (3:1) for hydrochloride salt.
  • Final polishing : Preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN). Quality control :
  • HPLC : Retention time 8.2 min (95% purity threshold).
  • Karl Fischer titration : <0.5% water content .

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